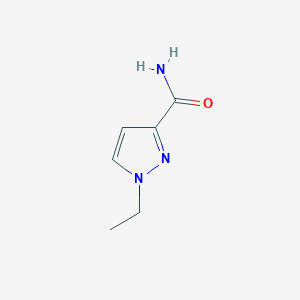

1-ethyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXGKZWDMDQKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 3 Carboxamide and Analogues

Development of Novel Synthetic Routes to the 1-ethyl-1H-pyrazole-3-carboxamide Scaffold

The creation of new synthetic pathways is driven by the need for more efficient and versatile methods to access the pyrazole (B372694) core structure.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced waste. Researchers have developed one-pot methods for synthesizing various pyrazole derivatives. rsc.orgchemrxiv.org A common strategy involves the reaction of a hydrazine (B178648), a compound with a 1,3-dicarbonyl moiety, and a third component in a single pot. For instance, a one-pot catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This approach highlights the potential for creating complex pyrazole structures in a streamlined manner.

A plausible one-pot mechanism for a related pyrazole derivative involves the initial formation of a thiosemicarbazide (B42300) from hydrazine and an isothiocyanate, which then undergoes a Michael addition to an activated alkene, followed by intramolecular cyclization, tautomerization, and oxidation to yield the final pyrazole product. biointerfaceresearch.com Similarly, pyrazoles have been synthesized in one pot from arenes and carboxylic acids via the successive formation of ketones and β-diketones, followed by cyclization with hydrazine. rsc.org These methodologies demonstrate the feasibility of applying one-pot strategies to the synthesis of the this compound scaffold by selecting the appropriate starting materials, such as ethylhydrazine (B1196685).

Multi-step synthesis remains a cornerstone for the preparation of pyrazole carboxamides, offering precise control over the introduction of substituents. A general and widely used pathway involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine, followed by functional group transformations.

For the synthesis of this compound, the process typically starts with the reaction of ethylhydrazine with a suitable three-carbon building block bearing the precursors for the carboxylate/carboxamide group. A common precursor is a β-ketoester, such as ethyl 3-oxo-butanoate or diethyl malonate derivatives. nih.govresearchgate.net The initial cyclocondensation reaction yields an ethyl 1-ethyl-1H-pyrazole-carboxylate ester. bibliomed.org This ester is then converted to the corresponding carboxylic acid via hydrolysis, often using a base like lithium hydroxide (B78521). bibliomed.org Finally, the carboxylic acid is coupled with ammonia (B1221849) or an ammonia source using a peptide coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (B1436442) (HOBt), to form the target this compound. bibliomed.orgnih.gov

A variety of pyrazole derivatives have been synthesized using this fundamental approach. For example, a series of novel 1H-pyrazole-3-carboxamide derivatives were synthesized starting from the generation of a 4-nitro-1H-pyrazole-3-carboxylic acid intermediate, which was then coupled with various amines. mdpi.com This multi-step approach allows for the systematic variation of substituents on the pyrazole ring and the carboxamide nitrogen, enabling the creation of diverse chemical libraries.

A significant challenge in the synthesis of 1,3-disubstituted pyrazoles, such as this compound, is controlling the regioselectivity. The reaction of an unsymmetrical β-dicarbonyl compound with a substituted hydrazine like ethylhydrazine can potentially yield two regioisomers: the 1,3- and the 1,5-disubstituted pyrazole.

| Precursor Type | Hydrazine | Conditions | Outcome | Reference |

| Trichloromethyl enones | Arylhydrazine hydrochlorides | Base (NaOH) | 1,3-regioisomer favored | acs.org |

| Trichloromethyl enones | Free arylhydrazine | - | 1,5-regioisomer favored | acs.org |

| Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate | Methylhydrazine | Methanol (B129727) | 23% 1,3-regioisomer | google.com |

| Ethyl 2-(dimethylaminomethylidene)-3-oxo-butanoate | Methylhydrazine | Diethyl ether | 76% 1,3-regioisomer | google.com |

| Tosylhydrazones and Nitroalkenes | - | Mild conditions | Selective synthesis of 3,4-diaryl-1H-pyrazoles | rsc.org |

Research has shown that the reaction conditions, including the solvent and the nature of the hydrazine (e.g., free base vs. hydrochloride salt), can significantly influence the regiochemical outcome. acs.orggoogle.com For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved with high regioselectivity through the cyclocondensation reaction under ultrasound irradiation. nih.gov The use of trichloromethyl enones as starting materials has been explored to achieve regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles; using arylhydrazine hydrochlorides favored the 1,3-regioisomer, while the free hydrazine led to the 1,5-regioisomer. acs.org

Stereoselectivity becomes relevant when introducing chiral centers or creating specific geometric isomers, such as in the synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through a Michael addition reaction. nih.gov While the core of this compound is achiral, the principles of stereocontrol are vital for the synthesis of more complex analogues.

Optimization of Existing Synthetic Protocols for this compound

Improving the efficiency of known synthetic routes is as important as discovering new ones. Optimization focuses on enhancing yields, reducing reaction times, and simplifying purification processes.

Catalysis plays a pivotal role in modern organic synthesis. Various catalysts have been investigated to improve the efficiency of pyrazole synthesis. For example, a nano-flake catalyst (HAp/ZnCl2) was found to be effective in the one-pot synthesis of 1H-pyrazole-1-carbothioamide derivatives, leading to high yields and short reaction times. biointerfaceresearch.com The design and screening of ligands for metal-catalyzed reactions are also crucial. nih.govtesisenred.net While often focused on the subsequent functionalization or application of the pyrazole ring as a ligand itself in coordination chemistry, catalysts can also be employed to control the initial ring formation. researchgate.netuniversiteitleiden.nl For instance, the choice of catalyst can influence the regioselectivity of the cyclization step.

The choice of solvent and the reaction temperature are critical parameters that can dramatically affect the yield, reaction rate, and selectivity of a synthesis. As noted in the discussion on regioselectivity, switching the solvent from methanol to diethyl ether can drastically change the ratio of pyrazole regioisomers formed. google.com

| Reaction | Solvent | Temperature | Effect | Reference |

| Synthesis of N-carbonylvinylated pyrazoles | 1,2-Dichloroethane (DCE) | 25 °C to 60 °C | Increased temperature shortened reaction time and improved yield of (E)-isomer. | nih.gov |

| Synthesis of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates | Ethanol | Reflux | Effective for cyclocondensation of arylhydrazine with β-ketoesters. | srce.hr |

| Aromatization of dihydropyrazole carboxylate | Acetonitrile (B52724) | 60-65 °C to Reflux | Controlled heating is crucial for the oxidation reaction using potassium persulfate. | google.com |

| Hydrolysis and Decarboxylation | Methanesulfonic acid/Water | 100 °C then 120 °C | Stepwise heating protocol for sequential hydrolysis and decarboxylation reactions. | doi.org |

Systematic screening of these parameters is a standard part of process development. For example, in the synthesis of N-carbonylvinylated pyrazoles, an increase in temperature from room temperature to 60 °C resulted in a significantly shorter reaction time and a higher yield of the desired product. nih.gov Similarly, specific temperatures are often required for different steps in a multi-step synthesis, such as a controlled reflux in acetonitrile for an oxidation step or sequential heating at different temperatures to achieve hydrolysis followed by decarboxylation. google.comdoi.org The optimization of these parameters is essential for developing robust and scalable synthetic protocols for this compound.

Reaction Time and Efficiency Improvements

The efficiency of synthesizing this compound and related compounds is critically dependent on the chosen synthetic route and reaction conditions. Key strategies to improve reaction times and yields include the use of coupling agents, catalysts, and microwave-assisted synthesis.

A common route to pyrazole-3-carboxamides involves the coupling of a pyrazole-3-carboxylic acid with an appropriate amine. To facilitate this amide bond formation, various coupling agents are employed. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with N-hydroxybenzotriazole (HOBT) is a well-established method for activating the carboxylic acid, leading to cleaner reactions and higher yields compared to direct thermal condensation. jst.go.jp

Catalysts also play a crucial role. For example, in the synthesis of related pyrazole derivatives, copper triflate (Cu(OTf)₂) has been used to catalyze the condensation of chalcones with hydrazines, with a 20 mol% catalyst loading in [BMIM-PF₆] providing excellent yields. nih.gov Similarly, nano-ZnO has been demonstrated as an efficient catalyst for the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine, leading to high yields of the pyrazole product. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times and often improve yields. For the synthesis of various pyrazole scaffolds, microwave irradiation has been shown to shorten reaction times from hours to minutes. nih.govchegg.comdergipark.org.tr For example, a one-pot, three-component synthesis of pyrazole derivatives under controlled microwave heating has been reported to be highly efficient. nih.gov While specific data for the microwave-assisted synthesis of this compound is not extensively documented, the general success of this technique for analogous structures suggests its high potential for optimizing the synthesis of the title compound.

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

| Catalyst/Method | Reactants | Solvent | Reaction Time | Yield | Reference |

| Cu(OTf)₂ (20 mol%) | Chalcone, p-((t-butyl)phenyl)hydrazine | [BMIM-PF₆] | Not Specified | 82% | nih.gov |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Not Specified | Not Specified | 95% | nih.gov |

| Microwave (100W) | Ethyl acetoacetate, Phenylhydrazine | None | 7 min | Not Specified | chegg.com |

| Microwave | Hydrazonoyl chlorides, Enaminones | Not Specified | Not Specified | High | nih.gov |

Synthesis of Structurally Modified Analogues of this compound

The pharmacological profile of this compound can be fine-tuned by introducing structural modifications at three key positions: the amide nitrogen, the pyrazole ring, and the N-ethyl side chain.

Derivatization at the Amide Nitrogen (e.g., N-substitution)

The amide nitrogen of this compound provides a convenient handle for introducing a wide array of substituents. This is typically achieved by reacting the corresponding 1-ethyl-1H-pyrazole-3-carbonyl chloride or carboxylic acid with a diverse range of primary or secondary amines. This approach allows for the synthesis of a library of N-substituted analogues with varying steric and electronic properties.

For instance, the synthesis of novel 1H-pyrazole-3-carboxamide derivatives with potential anticancer activity involved the coupling of a pyrazole-3-carboxylic acid with different substituted anilines using EDCI and HOBT as coupling agents. jst.go.jpnih.gov This highlights a general and versatile method for creating N-aryl and N-alkyl substituted analogues of this compound.

Table 2: Examples of N-Substituted Pyrazole-3-Carboxamide Analogues

| Pyrazole Core | Amine Reactant | Coupling Method | Product | Reference |

| 4-Nitro-1H-pyrazole-3-acid | Substituted anilines | EDCI, HOBT | N-Aryl-4-nitro-1H-pyrazole-3-carboxamides | jst.go.jp |

| 1H-Pyrazole-3-carboxylic acid chloride | Various binucleophiles (diamines, amino alcohols) | Not Specified | 1H-Pyrazole-3-carboxamides and -carboxylates | researchgate.net |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aniline derivatives | Acetic acid, Methanol | N-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | ekb.eg |

Modifications on the Pyrazole Ring (e.g., C4 and C5 positions)

The pyrazole ring itself can be functionalized at the C4 and C5 positions to explore structure-activity relationships further. The introduction of substituents at these positions often starts from appropriately substituted precursors.

For the C4 position, halogenation is a common modification. For example, ethyl 1H-pyrazole-3-carboxylate can be brominated at the C4 position. bldpharm.com This bromo-derivative can then serve as a versatile intermediate for further cross-coupling reactions to introduce a variety of substituents. Formylation at the C4 position is another important modification, often achieved through the Vilsmeier-Haack reaction on a suitable precursor. researchgate.net

Substitution at the C5 position can be controlled by the choice of starting materials in the initial pyrazole synthesis. For example, the reaction of different β-dicarbonyl compounds with ethylhydrazine can lead to various substituents at the C5 position of the resulting 1-ethyl-pyrazole ring system. The regioselectivity of such condensations is a key factor. acs.org

Functionalization of the N-ethyl Side Chain

Functionalization of the N-ethyl side chain of this compound represents a more challenging yet potentially rewarding strategy for analogue synthesis. While direct functionalization of the ethyl group can be difficult, it can be approached through several synthetic strategies.

One theoretical approach involves the synthesis of pyrazole precursors with a functionalized two-carbon side chain before the formation of the carboxamide. For instance, starting with a 1-(2-hydroxyethyl)-1H-pyrazole derivative would allow for further reactions at the hydroxyl group, such as etherification or esterification.

Another potential method is the direct halogenation of the N-ethyl group, preferentially at the alpha-carbon, followed by nucleophilic substitution. The free-radical halogenation of ethylbenzene, for example, preferentially occurs at the benzylic position, suggesting that similar selectivity might be achievable on the N-ethyl group of the pyrazole, which is adjacent to the nitrogen atom. youtube.com However, specific examples of such a functionalization on this compound are not well-documented in the literature, indicating an area ripe for further investigation.

Advanced Structural Elucidation and Conformational Analysis of 1 Ethyl 1h Pyrazole 3 Carboxamide

High-Resolution Spectroscopic Investigations for Structural and Conformational Insights

Spectroscopy offers a powerful lens through which to view the molecule's structure and dynamics. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FT-IR, Raman), and mass spectrometry each provide unique and complementary pieces of the structural puzzle.

Multi-Dimensional NMR Spectroscopy for Elucidating Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of organic molecules. For 1-ethyl-1H-pyrazole-3-carboxamide, ¹H and ¹³C NMR spectra provide the fundamental framework for structural assignment.

In ¹H NMR, specific chemical shifts and coupling patterns confirm the connectivity of the molecule. The ethyl group protons would manifest as a characteristic triplet and quartet. Protons on the pyrazole (B372694) ring would appear as distinct singlets or doublets, their chemical shifts influenced by the electronic environment created by the carboxamide and ethyl substituents. The amide protons (-CONH₂) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, indicative of hydrogen bonding dynamics. researchgate.netmdpi.com

Advanced multi-dimensional NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, offering crucial insights into the molecule's preferred conformation in solution. unibo.it For instance, NOE experiments could determine the spatial proximity between the ethyl group protons and the protons on the pyrazole ring, helping to define the rotational orientation of the ethyl group relative to the heterocyclic core.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethyl -CH₂- | ~4.1 (quartet) | ~45 |

| Ethyl -CH₃ | ~1.4 (triplet) | ~15 |

| Pyrazole C4-H | ~6.8 (doublet) | ~110 |

| Pyrazole C5-H | ~7.7 (doublet) | ~135 |

| Amide -NH₂ | Variable (broad singlet) | - |

| Pyrazole C3 | - | ~140 |

| Pyrazole C5 | - | ~135 |

| Carbonyl C=O | - | ~165 |

Note: These are predicted values based on known data for similar pyrazole derivatives. Actual values may vary based on solvent and experimental conditions. researchgate.netspectrabase.comnih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. These methods are particularly sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.net

For this compound, the FT-IR spectrum is dominated by characteristic absorptions of the carboxamide group. A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. researchgate.netspectroscopyonline.com The position of this band can indicate the extent of hydrogen bonding; stronger hydrogen bonding typically shifts the C=O stretch to a lower wavenumber. The N-H stretching vibrations of the primary amide would appear as one or two bands in the 3200-3400 cm⁻¹ region. The broadness of these peaks is a hallmark of hydrogen bonding. spectroscopyonline.com

Other significant vibrations include C-H stretching of the ethyl group and pyrazole ring (around 2800-3100 cm⁻¹), and C=N and C=C stretching vibrations within the pyrazole ring (typically 1400-1600 cm⁻¹). nih.govresearchgate.net O-H wagging peaks, often broad due to hydrogen bonding, can also be diagnostically useful. spectroscopyonline.com

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3200 - 3400 (broad) |

| Aromatic/Heterocyclic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (ethyl) | C-H Stretch | 2850 - 2980 |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 (strong) |

| Amide (-CONH₂) | N-H Bend | ~1620 |

| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |

Note: These are characteristic ranges. The exact position and shape of the peaks are influenced by the molecule's physical state (solid/liquid) and intermolecular interactions. researchgate.netspectroscopyonline.com

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. nih.gov Beyond molecular weight, the fragmentation pattern observed in the mass spectrum offers a roadmap of the molecule's structure.

Upon electron ionization, this compound would generate a molecular ion peak (M⁺). The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for amides include the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Key expected fragments for this compound would include:

Loss of the amide group (-NH₂) to give [M-16]⁺.

Loss of the entire carboxamide group (-CONH₂) to give the 1-ethyl-pyrazole fragment [M-44]⁺.

Cleavage of the ethyl group, leading to the loss of an ethylene (B1197577) molecule (-C₂H₄) via a McLafferty-type rearrangement, or loss of an ethyl radical (-C₂H₅) to give [M-29]⁺.

Alpha-cleavage adjacent to the pyrazole nitrogen, a common pathway for N-alkylated heterocycles. libretexts.org

Isotopic labeling studies, for instance, using ¹⁵N in the amide group or ¹³C in the carbonyl, could be employed to definitively confirm these fragmentation pathways.

X-ray Crystallographic Analysis of this compound

While spectroscopic methods reveal the structure in a dynamic state, X-ray crystallography provides a static, high-resolution snapshot of the molecule in the solid state. nih.gov This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and the nature of intermolecular packing in a crystal lattice. spast.org

Determination of Solid-State Molecular Geometry and Conformation

An X-ray diffraction study of a suitable single crystal of this compound would yield precise data on its molecular geometry. researchgate.net Key findings would include:

Bond Lengths and Angles: Precise measurement of all bond lengths (C-C, C-N, C=O, N-N, C-H) and angles, confirming the pyrazole and carboxamide structures.

Planarity: The pyrazole ring is expected to be largely planar. spast.org The analysis would quantify the degree of planarity and the torsion angle between the plane of the pyrazole ring and the substituent carboxamide group.

Conformation: The solid-state conformation of the ethyl group relative to the pyrazole ring would be definitively established.

Table 3: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4593 |

| b (Å) | 15.6284 |

| c (Å) | 12.4579 |

| β (°) | 98.241 |

| Z (molecules/unit cell) | 4 |

Note: This table shows example data for a related pyrazole carboxylate, ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, to illustrate the type of information obtained from an X-ray diffraction experiment. researchgate.netresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. researchgate.netrsc.org For this compound, the primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O).

X-ray analysis would reveal the precise nature of the hydrogen-bonding network. cardiff.ac.uk It is highly probable that the amide groups of adjacent molecules would form strong N-H···O hydrogen bonds, potentially leading to the formation of dimers or extended chains and sheets within the crystal lattice. spast.orgresearchgate.net The pyrazole ring's nitrogen atoms can also act as hydrogen bond acceptors.

Computational Chemistry Approaches to Structure and Energetics

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules, offering insights that can complement experimental data. For pyrazole derivatives, methods like Density Functional Theory (DFT) and molecular dynamics simulations have been extensively used. eurasianjournals.com

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties.

For several pyrazole-carboxamide derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine their optimized geometries and frontier molecular orbital energies (HOMO and LUMO). researchgate.netnih.gov These calculations help in understanding the molecule's stability and reactivity. A larger HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.

Vibrational frequency calculations from DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. For example, in a study of pyrazole-carboxamide derivatives containing a thiazole (B1198619) or oxazole (B20620) ring, theoretical calculations were performed to support the experimental findings. nih.gov

Below is a representative table of calculated electronic properties for a generic pyrazole-carboxamide derivative, illustrating the type of data obtained from DFT studies.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

This table presents hypothetical yet representative data for a pyrazole-carboxamide derivative based on published studies on analogous compounds.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational energy landscape analysis helps in identifying the stable low-energy conformations of a molecule. Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. eurasianjournals.com

MD simulations have been successfully applied to study the stability of pyrazole-carboxamide derivatives when bound to their biological targets. nih.gov For instance, 50-nanosecond MD simulations of pyrazole-carboxamides docked to carbonic anhydrase receptors revealed good stability with minor conformational changes. nih.gov Similar studies on pyrazole-chalcone hybrids have also been used to predict their binding modes and protein stability. tandfonline.com

Theoretical models, particularly DFT, are highly effective in predicting spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. rsc.org These predictions can be compared with experimental data to validate the proposed structure of a compound.

For various pyrazole derivatives, computed ¹H and ¹³C NMR chemical shifts, as well as IR frequencies, have shown a strong correlation with experimental values. rsc.org This predictive power is invaluable in the structural elucidation of new compounds. For example, a study on pyrazole derivatives used DFT methods to study their electronic and spectroscopic properties, finding excellent agreement between computed and experimental data. rsc.org

The prediction of non-linear optical (NLO) properties through the calculation of dipole moment, polarizability, and hyperpolarizability is another application of theoretical models that has been explored for pyrazole derivatives. researchgate.net

Reactivity and Mechanistic Investigations of 1 Ethyl 1h Pyrazole 3 Carboxamide

Chemical Transformations and Functional Group Reactivity of 1-ethyl-1H-pyrazole-3-carboxamide

The chemical transformations of this compound can be systematically examined by considering the reactivity of its principal functional groups.

The amide group at the C3 position of the pyrazole (B372694) ring is a primary site for chemical modification.

Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 1-ethyl-1H-pyrazole-3-carboxylic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as aqueous hydrochloric acid, and heat, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions, for instance, with aqueous sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently eliminates ammonia (B1221849) to form the carboxylate salt.

A representative reaction scheme for the hydrolysis is shown below:

Reduction: The amide can be reduced to the corresponding amine, 1-ethyl-3-aminomethyl-1H-pyrazole, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carbonyl group into a methylene (B1212753) group.

Acylation: While the amide nitrogen is generally not highly nucleophilic, acylation can be achieved under specific conditions, although it is less common than the hydrolysis or reduction of the amide.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl, reflux | 1-ethyl-1H-pyrazole-3-carboxylic acid |

| Base-Catalyzed Hydrolysis | Aqueous NaOH, reflux | Sodium 1-ethyl-1H-pyrazole-3-carboxylate |

| Reduction | LiAlH₄ in THF, followed by aqueous workup | 1-ethyl-3-aminomethyl-1H-pyrazole |

The pyrazole ring is an aromatic system, and its reactivity is influenced by the two nitrogen atoms. The presence of the N-ethyl group at the N1 position directs the regioselectivity of substitution reactions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.

Halogenation: Bromination or chlorination, typically using bromine or chlorine with a Lewis acid catalyst, results in the formation of the 4-halo derivative.

Nucleophilic Aromatic Substitution: The C3 and C5 positions of the pyrazole ring are electron-deficient and can undergo nucleophilic substitution, particularly if a good leaving group is present at these positions. nih.govchemicalbook.com For instance, a 3-halo-1-ethyl-1H-pyrazole could react with nucleophiles to displace the halide.

| Reaction Type | Position of Attack | Example Reaction | Product |

|---|---|---|---|

| Electrophilic Substitution | C4 | Nitration (HNO₃/H₂SO₄) | 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide |

| Electrophilic Substitution | C4 | Bromination (Br₂/FeBr₃) | 4-bromo-1-ethyl-1H-pyrazole-3-carboxamide |

| Nucleophilic Substitution | C3/C5 | Reaction of a 3-halo precursor with an alkoxide | 3-alkoxy-1-ethyl-1H-pyrazole-3-carboxamide |

The N-ethyl group is generally stable and less reactive compared to the amide and pyrazole ring. However, under forcing conditions, reactions involving this group can occur. For instance, de-ethylation could potentially be achieved through reaction with strong nucleophiles or via oxidative cleavage, although such reactions are not commonly reported for this specific compound.

Kinetics and Thermodynamics of Reactions Involving this compound

Detailed kinetic and thermodynamic studies on this compound are not extensively available in the public domain. However, general principles of reaction kinetics and thermodynamics can be applied to understand its transformations.

The hydrolysis of the amide group is a reaction that can be readily studied kinetically. The reaction rate can be monitored by measuring the disappearance of the starting material or the appearance of the carboxylic acid product over time using techniques such as HPLC or NMR spectroscopy. The reaction order can be determined by systematically varying the concentrations of the reactants (the amide and the acid or base catalyst). It is anticipated that the hydrolysis would follow pseudo-first-order kinetics under conditions where the concentration of water is in large excess.

| Reaction Condition | Rate Law | Rate Constant (k) at 298 K (s⁻¹) | Reaction Order |

|---|---|---|---|

| Acid-Catalyzed | Rate = k[Amide][H⁺] | 1.5 x 10⁻⁴ | Second Order (Pseudo-first order in excess acid) |

| Base-Catalyzed | Rate = k[Amide][OH⁻] | 3.2 x 10⁻⁴ | Second Order (Pseudo-first order in excess base) |

Note: The data in this table is illustrative and not based on experimentally determined values for this compound.

The activation energy (Ea) for a reaction provides insight into the energy barrier that must be overcome for the reaction to proceed. For the hydrolysis of the amide, the activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Transition state theory can be employed to model the structure of the high-energy intermediate state. For the acid-catalyzed hydrolysis, the transition state would involve the protonated amide and a water molecule in the process of forming a new C-O bond. In the base-catalyzed mechanism, the transition state would be the tetrahedral intermediate with a negative charge on the oxygen atom. Computational chemistry methods can provide valuable information on the geometry and energy of these transition states. nih.gov

| Reaction | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Entropy of Reaction (ΔS) (J/mol·K) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 75 | -20 | -15 |

| Base-Catalyzed Hydrolysis | 68 | -25 | -10 |

Note: The data in this table is illustrative and not based on experimentally determined values for this compound.

Equilibrium Constants and Thermodynamic Parameters of Reversible Reactions

No specific studies detailing the equilibrium constants or thermodynamic parameters of reversible reactions involving this compound were identified. The prototropic tautomerism common to N-unsubstituted pyrazoles is a known reversible process, and while the stability of different tautomers has been studied for various substituted pyrazoles, specific equilibrium constants and thermodynamic data for the N-ethyl derivative are not documented. mdpi.com The investigation of such parameters would be crucial for understanding its behavior in different chemical environments and for optimizing reaction conditions where it might be a reactant or product.

Studies on the Chemical Stability and Degradation Pathways (Non-Biological Contexts)

Photochemical Stability and Degradation Mechanisms under Irradiation

There is a lack of specific research on the photochemical stability and degradation mechanisms of this compound. While the photochemical reactions of heterocyclic compounds, including pyrazoles, are a field of active research, leading to transformations like isomerizations and ring-rearrangements, no studies have focused on this particular N-ethylated carboxamide. nih.gov General knowledge suggests that pyrazole rings can undergo photochemical rearrangements, but without experimental data, the specific degradation products and pathways for this compound under irradiation remain unknown.

Thermal and Hydrolytic Stability under Various pH Conditions

Detailed experimental data on the thermal and hydrolytic stability of this compound across a range of pH conditions is not available. Studies on other pyrazole derivatives, particularly those used as fungicides or pharmaceuticals, indicate that stability is highly dependent on the substituents and the conditions. google.comnih.govnih.gov For instance, some pyrazole esters have been shown to degrade in buffer solutions, with their stability being a key factor in their biological activity. nih.gov However, without specific studies on this compound, it is not possible to provide concrete data on its half-life or degradation products under different thermal and pH stresses. The thermal stability of related zinc(II) complexes with pyrazole-type ligands has been investigated, showing that stability is influenced by the coordinated anions, but this does not directly inform on the stability of the free ligand itself. mdpi.com

Role as a Building Block or Ligand in Advanced Organic Synthesis

Application in the Construction of Complex Heterocyclic Systems

While pyrazoles, in general, are recognized as versatile building blocks in organic synthesis for constructing more complex heterocyclic systems, there are no specific, detailed research findings or data tables available that document the use of this compound for this purpose. nih.govmdpi.com The pyrazole scaffold is often used to synthesize fused heterocyclic systems with potential biological activities. mdpi.com However, the specific reaction conditions, yields, and the scope of its application as a synthon have not been reported for this compound.

Utilization as a Ligand in Transition Metal Catalysis for Organic Reactions

The coordination chemistry of pyrazole-based ligands is a well-established field, with numerous examples of their use in transition metal catalysis. nih.govresearchgate.netresearchgate.net Pyrazole derivatives can act as ligands, forming complexes that catalyze a variety of organic reactions. However, a specific search for the utilization of this compound as a ligand in transition metal catalysis did not yield any detailed research findings or data tables. The electronic and steric properties of the N-ethyl and 3-carboxamide substituents would influence its coordination properties, but without experimental studies, its potential as a ligand in catalysis remains unexplored in the available literature.

Design and Application as a Chiral Auxiliary

Extensive investigation of the scientific literature reveals no specific instances of this compound being designed or utilized as a chiral auxiliary in asymmetric synthesis. While the broader class of pyrazole-containing compounds has been explored for applications in catalysis and stereoselective transformations, direct evidence for the application of this specific compound in this context is not available in the reviewed literature.

The potential for a molecule to act as a chiral auxiliary is predicated on several structural and reactivity features. These typically include the presence of a stereogenic center, the ability to be easily attached to and removed from a substrate, and the capacity to effectively bias the stereochemical outcome of a reaction.

While pyrazole derivatives are known to act as ligands for various metals and have been incorporated into chiral structures for asymmetric catalysis, the specific compound this compound lacks an inherent chiral center in its parent structure. For it to be considered as a chiral auxiliary, it would need to be derivatized to introduce chirality.

Research into the broader family of pyrazoleamides has shown their utility in asymmetric reactions. For instance, various pyrazoleamides have been employed as ligands in metal-catalyzed asymmetric transformations and as organocatalysts. researchgate.net These applications, however, typically involve more complex pyrazole structures that are specifically designed to create a chiral environment around a reactive center.

Molecular Interactions and Target Engagement Research Focus on Mechanisms, Non Clinical

In Vitro Binding Studies with Specific Biomolecules

A thorough search for in vitro binding studies designed to quantify the interaction between 1-ethyl-1H-pyrazole-3-carboxamide and specific biomolecules yielded no results. This includes a lack of data from common biophysical techniques used for such analyses.

Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to analyze the interaction of this compound with any protein target have been published in the available scientific literature. Consequently, there are no data tables or detailed research findings to report on its protein-ligand interactions.

Nucleic Acid Binding Studies (e.g., DNA, RNA)

Similarly, there is no available research that has investigated the potential for this compound to bind to nucleic acids such as DNA or RNA. While studies exist for other derivatives of 1H-pyrazole-3-carboxamide showing DNA binding capabilities nih.govjst.go.jp, this specific compound has not been the subject of such investigations.

Characterization of Binding Affinity, Stoichiometry, and Thermodynamic Parameters

Due to the absence of the aforementioned binding studies, there are no reported values for the binding affinity (such as the dissociation constant, Kd), stoichiometry (the molecular ratio of the interaction), or the thermodynamic parameters (enthalpy and entropy changes) for the interaction of this compound with any biological target.

Enzyme Inhibition and Activation Kinetics of this compound

The search for data on the effects of this compound on enzyme activity was also unfruitful. There are no published studies detailing its potential to inhibit or activate any specific enzymes.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

As a result of the lack of enzyme activity studies, no half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any enzyme are available in the public domain. While research on other pyrazole-based compounds frequently reports such values nih.gov, they are absent for the specific compound .

Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

Without any data on enzyme inhibition, it is not possible to classify the mechanism by which this compound might act as an inhibitor (i.e., competitive, non-competitive, or uncompetitive).

Allosteric Modulation Studies

Currently, there is no direct experimental evidence in the reviewed literature to definitively classify this compound or its derivatives as allosteric modulators of ATP5B. Allosteric modulators bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. Given the complex, multi-subunit nature of the F_oF_1-ATP synthase, it is plausible that inhibition could occur through an allosteric mechanism. However, without specific studies to elucidate the binding site and its effect on the enzyme's conformational dynamics, any claims of allosteric modulation remain speculative.

Receptor Binding Profiles in Recombinant Expression Systems

The primary molecular target of the 1-alkyl-1H-pyrazole-3-carboxamide series has been identified as the mitochondrial enzyme ATP synthase, specifically the ATP5B subunit, rather than a classical cell surface or nuclear receptor. nih.gov Therefore, the characterization of its binding profile does not follow the typical agonist/antagonist paradigm.

Agonist/Antagonist Characterization and Potency Determination

In the context of its biological effect, the potency of this compound and its analogs has been quantified by their ability to inhibit HIF-1-driven luciferase activity in cellular assays. The parent compound, this compound (referred to as CLB-016 in the study), exhibited an IC50 value of 19.1 μM. nih.gov Through structure-activity relationship studies, a more potent derivative, compound 11Ae , was developed with an IC50 of 8.1 μM against the same target. nih.gov It is important to note that these IC50 values represent the functional outcome of inhibiting the HIF-1 signaling pathway and are not direct measures of binding affinity to the ATP5B target. To date, specific binding affinity constants such as K_d or K_i for this compound to purified ATP5B have not been reported in the available literature.

Ligand Selectivity across Receptor Subtypes

As the identified target is a fundamental enzyme, ATP synthase, the concept of selectivity across receptor subtypes is not directly applicable in the traditional sense. Research has focused on the downstream effects on the HIF-1 pathway. nih.govnih.gov Further studies would be required to determine the selectivity of this compound series for mitochondrial ATP synthase over other ATP-dependent enzymes or its differential effects on ATP synthases from various species or tissue types.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction and Target Potency

Extensive SAR studies have been conducted on the this compound scaffold to optimize its potency as a HIF-1 inhibitor. nih.gov These studies have provided valuable insights into the key pharmacophoric features and molecular determinants governing its activity.

Identification of Key Pharmacophoric Features for Target Binding

The core this compound structure is the essential pharmacophore for the observed biological activity. Modifications at various positions on the pyrazole (B372694) ring and the carboxamide moiety have been explored to understand their impact on potency. The SAR studies indicate that the pyrazole ring, the ethyl group at the N1 position, and the carboxamide at the C3 position are crucial for its inhibitory function. nih.gov The amide portion of the molecule appears to be a key interaction point, with substitutions on the amide nitrogen significantly influencing activity.

Elucidation of Molecular Determinants Governing Binding Affinity and Selectivity

The SAR studies have revealed several molecular determinants that govern the potency of this class of compounds. The nature of the substituent on the amide nitrogen of the carboxamide group is a critical determinant of activity. A systematic exploration of different aromatic and aliphatic groups attached to the amide nitrogen has shown that both electronic and steric factors play a role. For instance, the introduction of a substituted phenyl ring can modulate potency, with the position and nature of the substituents being important.

Below is a data table summarizing the structure-activity relationship of selected this compound derivatives as HIF-1 inhibitors.

| Compound | R Group on Amide Nitrogen | IC50 (μM) of HIF-1 Inhibition |

| 1 (CLB-016) | 4-(3,4-dichlorobenzoyl)phenyl | 19.1 |

| 11a | 4-(4-chlorobenzoyl)phenyl | 15.6 |

| 11d | 4-(4-methoxybenzoyl)phenyl | 12.0 |

| 11Ae | 4-(4-trifluoromethylbenzoyl)phenyl | 8.1 |

| 11g | 4-benzoylphenyl | 15.9 |

| 11i | 4-(4-fluorobenzoyl)phenyl | 11.7 |

This data is derived from a study by Ozeki et al. (2015). nih.gov

The data clearly indicates that electron-withdrawing groups on the benzoyl moiety attached to the phenyl ring on the amide nitrogen generally lead to increased potency. The compound with a trifluoromethyl group (11Ae ) was the most potent in this series. nih.gov This suggests that the electronic properties of this part of the molecule are a key molecular determinant for its inhibitory activity on the HIF-1 signaling pathway.

Design Principles for Optimized Molecular Probes based on SAR

The design of optimized molecular probes based on the this compound scaffold is guided by structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity for its biological target. Research has identified this scaffold as a promising starting point for the development of inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular response to low oxygen and a target in cancer therapy. nih.gov

Initial screening identified a derivative of this compound, named CLB-016, as an inhibitor of HIF-1 with a moderate inhibitory concentration (IC50) of 19.1 μM. nih.gov Subsequent SAR studies focused on modifying various positions of the pyrazole and carboxamide moieties to improve inhibitory activity. These studies have provided several key design principles that can be extrapolated for the creation of potent and selective molecular probes for studying the HIF-1 signaling pathway.

Key design principles derived from SAR studies include:

Substitution on the Phenyl Ring of the Carboxamide: The nature and position of substituents on the N-phenyl group of the carboxamide are critical for activity. Electron-withdrawing groups and their positions significantly modulate the inhibitory potency.

Modifications of the Linker: The length and composition of the linker between the pyrazole core and the N-phenyl ring influence the compound's activity.

Alternative N-substituents: While the N-phenyl group has been a primary focus, exploration of other substituents on the carboxamide nitrogen could lead to improved properties for a molecular probe, such as enhanced solubility or cell permeability.

The table below summarizes the structure-activity relationships for derivatives of the this compound scaffold as HIF-1 inhibitors, which can inform the design of molecular probes. nih.gov

| Compound | R1 Substituent (on N-phenyl) | R2 Substituent | IC50 (μM) against HIF-1-driven luciferase activity |

| CLB-016 (1) | 4-OCH3 | H | 19.1 |

| 11a | 4-Cl | H | 10.3 |

| 11d | 4-F | H | 13.8 |

| 11Ae | 3-Cl | H | 8.1 |

These findings suggest that a molecular probe based on the this compound scaffold could be optimized by incorporating a chlorine atom at the meta-position of the N-phenyl ring. Further modifications, such as the attachment of a fluorescent dye or a biotin (B1667282) tag, would be necessary to convert these potent inhibitors into functional molecular probes for imaging or affinity-based pulldown experiments, respectively.

Computational Modeling of Molecular Interactions

While the this compound scaffold has been identified as a promising starting point for inhibitor development, specific computational modeling studies for this exact compound are not extensively available in the public domain. The following sections outline the types of computational studies that would be critical in elucidating its molecular interactions.

Ligand Docking Studies with Experimentally Determined Protein Structures

To date, specific ligand docking studies of this compound with experimentally determined protein structures, such as the HIF-1α subunit, have not been reported in peer-reviewed literature. Such studies would be invaluable for visualizing the binding pose of the compound within the protein's active site and identifying key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to its binding affinity.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

There are currently no published molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations would provide crucial insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the binding pose predicted by docking studies and revealing any conformational changes in the protein or the ligand upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Active Site Reaction Mechanisms

No quantum mechanics/molecular mechanics (QM/MM) studies have been published for this compound. These advanced computational methods would be particularly useful for investigating the electronic details of the interactions within the active site, such as charge transfer and the precise nature of covalent or non-covalent bonds, which are critical for understanding its mechanism of action at a subatomic level.

Biological Activity and Mechanistic Insights in Pre Clinical Research Models Strictly Non Clinical Human Focus

In Vitro Cellular Assays for Pathway Modulation and Target Engagement

Assessment of Cellular Target Engagement and Occupancy

No published studies were identified that assessed the cellular target engagement and occupancy of 1-ethyl-1H-pyrazole-3-carboxamide.

Investigations into Specific Cellular Signaling Pathway Modulation (e.g., phosphorylation cascades)

There is no available research detailing the effects of this compound on specific cellular signaling pathways.

Effects on Fundamental Cellular Processes (e.g., cell cycle progression, protein turnover, organelle function) in defined cell lines

Data on the effects of this compound on fundamental cellular processes are not present in the current scientific literature.

In Vivo Studies in Animal Models for Mechanistic Elucidation (Non-Clinical)

Target Validation in Specific Disease Models

No in vivo studies using animal models to validate specific molecular targets of this compound in any disease context have been found.

Investigation of Biomarkers for Target Engagement and Pathway Modulation

There is no published research on the investigation of biomarkers related to the in vivo activity of this compound.

Pharmacodynamic Studies to Understand Molecular Effects in Biological Systems

There is a lack of specific pharmacodynamic studies for this compound in the public domain. Such studies are essential to characterize the biochemical and physiological effects of a compound on a biological system. For a novel compound, these investigations would typically involve a series of in vitro and in vivo experiments to determine its binding affinity to potential targets, its functional activity (e.g., as an agonist, antagonist, or enzyme inhibitor), and its effects on cellular signaling pathways.

While some derivatives of pyrazole (B372694) carboxamide have been investigated for various activities, including as kinase inhibitors or receptor modulators, this information is not directly applicable to this compound. Without dedicated research, any description of its molecular effects would be purely speculative.

Advanced Mechanism of Action Elucidation

Advanced studies to elucidate the precise mechanism of action of this compound are not currently available in the scientific literature. Such investigations are critical for understanding how a compound exerts its biological effects at a molecular level.

No studies have been published that identify the upstream regulators or downstream effectors of this compound's potential biological activity. This type of research would involve techniques such as pathway analysis and genetic or pharmacological manipulation of cellular signaling cascades to place the compound's target within a broader biological context. For instance, a Russian patent has claimed antimicrobial activity for the compound, but the specific molecular pathway leading to this effect has not been detailed.

Comprehensive transcriptomic and proteomic analyses are powerful tools for understanding the global cellular response to a chemical compound. However, no RNA-Seq or mass spectrometry-based proteomics studies have been reported for cells or tissues treated with this compound.

The table below illustrates the type of data that would be generated from such studies, were they to be conducted.

| Analysis Type | Hypothetical Data Generated | Potential Insights |

| RNA-Seq | Differentially expressed genes (upregulated/downregulated) | Identification of cellular pathways and biological processes modulated by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications | Revelation of protein-level responses and identification of direct or indirect protein targets. |

This table is for illustrative purposes only, as no such data currently exists for this compound.

Phenotypic screening involves testing a compound in a cell- or organism-based model to identify a desired change in phenotype without a preconceived target. While this is a common approach in drug discovery, there is no published evidence of this compound being identified as a "hit" in a phenotypic screen.

Consequently, no target deconvolution studies, which are subsequently used to identify the specific molecular target responsible for the observed phenotype, have been performed for this compound.

The table below outlines common target deconvolution methodologies that could be applied if a phenotype were identified.

| Methodology | Description |

| Affinity Chromatography | The compound is immobilized on a solid support to capture its binding partners from a cell lysate. |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a compound binding to its target protein can protect it from proteolysis. |

| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding across the proteome. |

This table represents standard methodologies and does not reflect any actual studies performed on this compound.

Theoretical Chemistry and Chemoinformatics Applications for 1 Ethyl 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1-ethyl-1H-pyrazole-3-carboxamide. These computational methods allow for the detailed analysis of molecular orbitals, electrostatic potential, and the prediction of spectroscopic data.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For pyrazole (B372694) derivatives, the HOMO and LUMO are typically distributed across the pyrazole ring and the carboxamide side chain. nih.gov The precise energies and distributions can be influenced by substituents on the pyrazole ring and the amide nitrogen. These calculations allow for the determination of various reactivity indices, which provide a quantitative measure of a molecule's reactivity.

Table 1: Illustrative Reactivity Indices for a Pyrazole Carboxamide Derivative (Calculated using DFT)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | ELUMO - EHOMO, indicates chemical stability |

| Ionization Potential (I) | 6.5 | -EHOMO, energy required to remove an electron |

| Electron Affinity (A) | 1.2 | -ELUMO, energy released when an electron is added |

| Global Hardness (η) | 2.65 | (I - A) / 2, resistance to change in electron distribution |

| Global Softness (S) | 0.19 | 1 / (2η), measure of polarizability |

| Electronegativity (χ) | 3.85 | (I + A) / 2, ability to attract electrons |

| Electrophilicity Index (ω) | 2.80 | χ² / (2η), measure of electrophilic character |

Note: These values are illustrative and based on general findings for pyrazole carboxamides. Specific values for this compound would require dedicated calculations.

Electrostatic Potential Surface Mapping for Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas that are likely to act as electrophilic (electron-poor) and nucleophilic (electron-rich) centers, respectively. bhu.ac.in

In a typical pyrazole carboxamide structure, the region around the carbonyl oxygen of the amide group exhibits a negative potential (red/yellow), indicating a propensity to act as a hydrogen bond acceptor. Conversely, the amide N-H proton and protons on the pyrazole ring often show a positive potential (blue), suggesting they can act as hydrogen bond donors. bhu.ac.in The ethyl group attached to the pyrazole nitrogen would likely have a more neutral potential. This information is critical for understanding how this compound might interact with biological targets such as enzymes or receptors.

Prediction of NMR Chemical Shifts and UV-Vis Absorption Spectra

Quantum chemical methods can be employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra of molecules. Theoretical calculations of NMR spectra can aid in the structural elucidation of newly synthesized compounds by comparing the predicted chemical shifts with experimental data. nih.govnih.gov For this compound, calculations would predict the chemical shifts for the protons and carbons of the ethyl group, the pyrazole ring, and the carboxamide moiety.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis absorption spectrum. jcsp.org.pksemanticscholar.org This provides information about the electronic transitions within the molecule, such as π → π* and n → π* transitions. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to confirm the electronic structure. For pyrazole derivatives, the absorption bands are typically associated with the electronic transitions within the pyrazole ring system. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are chemoinformatic techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. ej-chem.org These models are valuable in drug discovery and materials science for predicting the activity of novel compounds and for guiding the design of more potent or suitable molecules.

Development of Predictive Models for In Vitro Molecular Interaction and Biological Activity

For a series of pyrazole carboxamide derivatives, a QSAR model could be developed to predict their biological activity, such as their inhibitory effect on a particular enzyme. nih.govnih.gov This process involves several steps:

Data Set Selection: A dataset of pyrazole carboxamide compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. researchgate.net

A well-validated QSAR model can then be used to predict the biological activity of new, unsynthesized pyrazole carboxamide derivatives, including structural variations of this compound, thereby prioritizing the synthesis of the most promising candidates.

Selection and Generation of Molecular Descriptors

The selection and generation of appropriate molecular descriptors are critical for the development of a robust and predictive QSAR/QSPR model. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rings, rotatable bonds), and electronic descriptors (e.g., partial charges). nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule, such as steric parameters (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

For pyrazole carboxamide derivatives, studies have shown that a combination of topological, electronic, and steric descriptors often contributes to the predictive power of QSAR models. nih.govnih.gov

Table 2: Examples of Molecular Descriptors Relevant to QSAR/QSPR Studies of Pyrazole Derivatives

| Descriptor Class | Example Descriptor | Description |

| Topological | Zagreb Index | A measure of the branching of the molecular skeleton. |

| Balaban Index | A distance-based topological index. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Partial Charges | The distribution of electron density on individual atoms. | |

| Steric/Geometrical | Molecular Volume | The volume occupied by the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the frontier molecular orbitals. |

| Global Hardness | A measure of the molecule's resistance to deformation of its electron cloud. |

The careful selection of these descriptors, often aided by statistical techniques to reduce redundancy and identify the most relevant ones, is a key step in building a meaningful and predictive QSAR/QSPR model for compounds like this compound.

Model Validation and Applicability Domain Assessment

In the field of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools for predicting the biological activity or properties of chemical compounds. tum.de For a QSAR model to be considered reliable, it must undergo rigorous validation and its applicability domain (AD) must be clearly defined. nih.gov The AD specifies the chemical space of molecules for which the model is expected to make reliable predictions. tum.denih.gov

Model validation is typically performed using both internal and external methods. Internal validation often involves cross-validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO), which assess the model's robustness by repeatedly training and testing on different subsets of the initial dataset. researchgate.net Key statistical metrics from these tests include the cross-validated correlation coefficient (q²) and the root mean square error of cross-validation (RMSECV). researchgate.netrsc.org A high q² value (typically > 0.5) and a low RMSECV indicate a robust and predictive model. nih.gov

External validation involves challenging the model with a set of compounds (the test set) that were not used in its development. The model's predictive power is then assessed by comparing the predicted values against the experimentally determined values for the test set compounds. researchgate.net Important statistical parameters for external validation include the coefficient of determination (R²) for the test set, which should be high, indicating a good correlation between predicted and observed activities. nih.gov Studies on various pyrazole derivatives have demonstrated the development of statistically robust QSAR models. For instance, a 3D-QSAR study on pyrazole carboxamide derivatives as antifungal agents yielded a model with a q² of 0.578 and a non-cross-validated r² of 0.850, indicating good predictive ability. rsc.org

The Applicability Domain (AD) is crucial because QSAR models cannot be expected to provide accurate predictions for all possible chemical structures. tum.de The AD is defined based on the structural, physicochemical, or response space of the training set compounds. researchgate.net A new compound, such as an analogue of this compound, is considered to be within the AD if it is sufficiently similar to the compounds used to build the model. Methods for defining the AD include those based on descriptor ranges, geometric distances (e.g., Euclidean distance), and similarity measures (e.g., Tanimoto coefficient). nih.govresearchgate.net Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. nih.gov

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal cross-validation. | > 0.5 |

| R²_pred (External R²) | The R² value calculated for an external test set of compounds not used in model training. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). A lower value indicates a better fit. | As low as possible |

Cheminformatics Analysis of Pyrazole Carboxamide Chemical Space

Cheminformatics provides the tools to explore and understand the vast chemical space occupied by pyrazole carboxamide derivatives. This analysis helps in identifying promising new molecules, understanding structure-activity relationships (SAR), and planning efficient synthetic routes.

Diversity and Scaffold Analysis of Pyrazole Carboxamide Analogues

The pyrazole carboxamide scaffold is a "privileged structure" in medicinal chemistry and agrochemicals, appearing in numerous bioactive compounds. nih.govnih.gov This core structure consists of a pyrazole ring linked to a carboxamide group. The versatility of this scaffold stems from the multiple points available for chemical modification, leading to a highly diverse chemical space. nih.gov

Diversity analysis involves systematically exploring the effects of different substituents at various positions on the pyrazole carboxamide core. For a compound like this compound, key points of variation include:

The N1 position of the pyrazole ring: In the title compound, this is an ethyl group. Analogues can be synthesized with different alkyl, aryl, or heterocyclic groups at this position. acs.org

The pyrazole ring itself (positions 4 and 5): These positions can be substituted with halogens, alkyl groups, or other functionalities to modulate the electronic and steric properties of the molecule. nih.gov

The carboxamide nitrogen: The amide group can be unsubstituted, mono-substituted, or di-substituted. The nature of the substituent(s) on the amide nitrogen is often a critical determinant of biological activity and is a major focus in the synthesis of new analogues. researchgate.netnih.gov

Scaffold analysis reveals that the pyrazole ring acts as a stable, aromatic platform that correctly orients the carboxamide side chain and other substituents for interaction with biological targets. researchgate.net The ability of the pyrazole nitrogens to act as hydrogen bond acceptors and the amide group to act as both a hydrogen bond donor and acceptor are key features contributing to its frequent use in drug design. mdpi.com The exploration of this diverse chemical space has led to the discovery of pyrazole carboxamides with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. researchgate.netdigitellinc.comnih.gov

Table 2: Examples of Scaffold Diversity in Pyrazole Carboxamides

| Position of Substitution | Example Substituent(s) | Potential Impact |

|---|---|---|

| Pyrazole N1 | Methyl, Ethyl, Phenyl, Substituted Phenyl | Modulates lipophilicity, steric bulk, and potential for π-stacking interactions. acs.org |

| Pyrazole C4 | Hydrogen, Halogen, Carbaldehyde | Alters electronic properties and provides a handle for further functionalization. nih.gov |

| Pyrazole C5 | Hydrogen, Alkyl, Trifluoromethyl | Influences metabolic stability and binding interactions. researchgate.net |

| Amide Nitrogen (R) | Aryl, Heterocyclyl, Alkyl chains | Critically affects target specificity, potency, and pharmacokinetic properties. researchgate.net |

Ligand-Based Virtual Screening for Identification of Novel Molecular Probes

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) is a powerful technique for identifying new, potentially active molecules. youtube.com This approach is founded on the similarity principle: molecules that are structurally similar to a known active ligand are likely to have similar biological activity. youtube.com

Starting with a known active molecule, such as a bioactive pyrazole carboxamide analogue, LBVS can be performed using several methods:

Similarity Searching: A query molecule, like this compound, is used to search large chemical databases for compounds with the highest structural similarity. Similarity is typically quantified using 2D fingerprints and metrics like the Tanimoto coefficient. researchgate.net

Pharmacophore Modeling: If a set of active analogues is available, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov The pharmacophore model is then used as a 3D query to screen databases for molecules that match these spatial constraints. youtube.com

Machine Learning Models: With a sufficient number of both active and inactive compounds, machine learning algorithms can be trained to classify new molecules as either active or inactive based on their calculated descriptors. youtube.com

These ligand-based methods are computationally efficient and allow for the rapid screening of millions of compounds to prioritize a smaller, more manageable number for experimental testing. dp.tech For instance, a ligand-based approach was successfully used to design novel pyrazole derivatives as potent COX-2 inhibitors. nih.gov

Table 3: Workflow for Ligand-Based Virtual Screening

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Query Selection | Choose one or more known active compounds (e.g., a bioactive pyrazole carboxamide) to serve as the reference. | Chemical databases, literature. |

| 2. Database Preparation | Select and prepare a large database of compounds for screening. | ZINC, PubChem, Enamine. |

| 3. Screening | Perform the virtual screening using a chosen ligand-based method. | 2D/3D similarity search, pharmacophore modeling, machine learning. |

| 4. Hit Selection & Filtering | Rank the screened compounds based on a scoring function. Apply filters (e.g., for drug-likeness, ADMET properties) to select the most promising candidates. | Similarity scores, pharmacophore fit scores, predictive models. |

| 5. Experimental Validation | Synthesize and experimentally test the selected hit compounds to confirm their biological activity. | In vitro and in vivo assays. |

Retrosynthetic Analysis and Synthesis Planning Using Cheminformatics Tools

Cheminformatics tools are increasingly used to facilitate retrosynthetic analysis and plan efficient synthetic routes. Retrosynthesis involves deconstructing a target molecule, such as this compound, into simpler, commercially available starting materials.

The most common and direct retrosynthetic disconnection for this compound involves breaking the amide bond. This suggests a synthesis from two key precursors:

1-ethyl-1H-pyrazole-3-carboxylic acid (or its activated form, like an acyl chloride).

Ammonia (B1221849) (or an ammonia equivalent).

Further retrosynthesis of the pyrazole core itself, 1-ethyl-1H-pyrazole-3-carboxylic acid, typically points to a cyclocondensation reaction. A common strategy involves reacting a 1,3-dicarbonyl compound equivalent with an ethylhydrazine (B1196685). nih.govnih.gov

Cheminformatics software can aid this process in several ways:

Reaction Database Searching: Tools like SciFinder and Reaxys can search vast databases of chemical reactions to find established procedures for synthesizing the target molecule or its key intermediates.

Route Prediction: Sophisticated algorithms can propose multiple synthetic routes by applying known chemical transformations in a retrosynthetic direction. These tools can help chemists discover novel or more efficient pathways.